molecular formula C14H18N2O4 B2634254 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid CAS No. 925176-33-6

4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid

Cat. No.: B2634254
CAS No.: 925176-33-6
M. Wt: 278.308
InChI Key: DHRKXHIGLCVDGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid typically involves the reaction of 3-(isobutyrylamino)aniline with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, protein binding, and modulation of biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid ethyl ester
  • This compound methyl ester
  • This compound amide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an amide and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in biochemical research .

Properties

IUPAC Name

4-[3-(2-methylpropanoylamino)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9(2)14(20)16-11-5-3-4-10(8-11)15-12(17)6-7-13(18)19/h3-5,8-9H,6-7H2,1-2H3,(H,15,17)(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRKXHIGLCVDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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